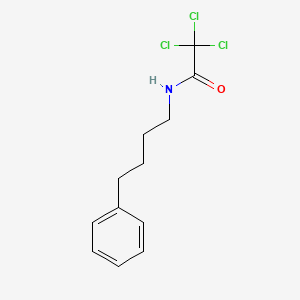
2,2,2-trichloro-N-(4-phenylbutyl)acetamide
Descripción general
Descripción
2,2,2-trichloro-N-(4-phenylbutyl)acetamide, commonly known as TCAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCAA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. It is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of TCAA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. TCAA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
TCAA has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been shown to have significant antitumor activity, making it a potential candidate for the development of new anticancer drugs. TCAA has been shown to inhibit the activity of COX-2 and NF-κB, which are involved in the regulation of genes that are involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TCAA in laboratory experiments is its unique properties. TCAA has significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It also has significant antitumor activity, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using TCAA in laboratory experiments is its potential toxicity. TCAA has been shown to have toxic effects on the liver and kidneys, making it important to use caution when handling and using this compound.
Direcciones Futuras
There are several future directions for the study of TCAA. One potential direction is the development of new drugs for the treatment of pain and inflammation. TCAA has significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of these conditions. Another potential direction is the development of new anticancer drugs. TCAA has significant antitumor activity, making it a potential candidate for the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of TCAA and its potential toxicity.
Aplicaciones Científicas De Investigación
TCAA has been extensively studied in scientific research due to its unique properties. It has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. TCAA has also been shown to have significant antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(4-phenylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO/c13-12(14,15)11(17)16-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBCUVMPNLUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-benzyl-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4733601.png)
![{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol](/img/structure/B4733606.png)
![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4733613.png)
![2-(4-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B4733618.png)
![N-(4-bromophenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4733629.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-N,N,4-trimethylbenzenesulfonamide](/img/structure/B4733638.png)



![methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4733669.png)
![2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4733676.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4733688.png)

![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4733699.png)